Dimethyl 2-oxomalonate
Overview
Description
Dimethyl 2-oxomalonate, also known as dimethyl oxopropanedioate, is an organic compound with the molecular formula C5H6O5. It is a diester of oxomalonic acid and is characterized by its clear, colorless to yellow liquid appearance. This compound is highly soluble in water, ethanol, diethyl ether, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-oxomalonate can be synthesized through several methods. One common approach involves the esterification of oxomalonic acid with methanol in the presence of an acid catalyst such as hydrogen chloride. Another method includes the oxidation of dimethyl malonate using oxidizing agents like dinitrogen tetroxide or selenium dioxide .
Industrial Production Methods: Industrial production of this compound typically involves the esterification process due to its simplicity and efficiency. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-oxomalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethyl mesoxalate.
Reduction: Reduction reactions can convert it into dimethyl malonate.
Substitution: It can participate in nucleophilic substitution reactions due to its electrophilic carbonyl group.
Common Reagents and Conditions:
Oxidizing Agents: Dinitrogen tetroxide, selenium dioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed:
Oxidation: Dimethyl mesoxalate.
Reduction: Dimethyl malonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-oxomalonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2-oxomalonate involves its highly polarized keto group, which makes it an effective electrophile in addition reactions. It can participate in pericyclic reactions such as Diels-Alder reactions, cycloadditions, and ene reactions. The compound’s reactivity is primarily due to the presence of the electron-withdrawing ester groups, which enhance the electrophilicity of the carbonyl carbon .
Comparison with Similar Compounds
Diethyl oxomalonate: Similar in structure but with ethyl ester groups instead of methyl.
Dimethyl malonate: Lacks the keto group, making it less reactive in certain types of reactions.
Dimethyl mesoxalate: An oxidized form of dimethyl 2-oxomalonate, used in different synthetic applications.
Uniqueness: this compound is unique due to its highly polarized keto group, which makes it a versatile reactant in various organic synthesis reactions. Its ability to participate in pericyclic reactions and form a wide range of products makes it valuable in both academic and industrial research .
Properties
IUPAC Name |
dimethyl 2-oxopropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5/c1-9-4(7)3(6)5(8)10-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOCYQDSDXLBEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338213 | |
Record name | Dimethyl 2-oxomalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3298-40-6 | |
Record name | Dimethyl 2-oxomalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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